Prostaglandin F1alpha-d9
Overview
Description
Prostaglandin F1α-d9 is the deuterium-labeled counterpart of Prostaglandin F1α. Prostaglandins are a group of unsaturated fatty acids composed of 20 carbon atoms. Initially discovered in semen, they play essential roles in various physiological processes. Prostaglandin F1α-d9 serves as a valuable tool for research and drug development .
Mechanism of Action
Target of Action
Prostaglandin F1alpha-d9, like other prostaglandins, primarily targets prostanoid-specific receptors , which are G-protein-coupled . These receptors play a crucial role in facilitating prostaglandin signaling, which controls a wide range of biological processes, from blood pressure homeostasis to inflammation and resolution, to the perception of pain, and to cell survival .
Mode of Action
This compound interacts with its targets, the prostanoid receptors, leading to a cascade of intracellular events. This compound acts by binding to the prostaglandin F2α receptor, stimulating both luteolytic activity and the release of oxytocin .
Biochemical Pathways
In vertebrates, arachidonic acid (ARA) is generally converted to prostaglandin G2 (PGG2) and H2 (PGH2) by cyclooxygenase (COX); then, various biologically active PGs are produced through different downstream prostaglandin synthases (PGSs), while PGs are inactivated by 15-hydroxyprostaglandin dehydrogenase (PGDH) .
Pharmacokinetics
It’s known that prostaglandins, in general, have relatively short half-lives . They act most often as autocrine or paracrine signaling agents .
Result of Action
The result of this compound action is diverse, depending on the specific receptors and their regulated expression. It can influence a wide range of biological processes, including homeostasis of blood pressure and blood flow, the initiation and resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states .
Action Environment
The action of this compound can be influenced by various environmental factors. It’s worth noting that prostaglandins are amphipathic, bioactive signaling molecules derived from the oxidation of arachidonic acid , suggesting that their stability and activity could be influenced by factors such as pH and the presence of other molecules in their environment.
Biochemical Analysis
Biochemical Properties
Prostaglandin F1alpha-d9 interacts with various enzymes and proteins in biochemical reactions. It is a putative metabolite of dihomo-γ-linolenic acid (DGLA) via the cyclooxygenase (COX) pathway . The nature of these interactions involves the binding of this compound to the ovine corpus luteum FP receptor .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by acting on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to act as priming pheromones for male Atlantic salmon .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects through specific G-protein coupled receptors .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with enzymes or cofactors . It is derived mainly from Prostaglandin E1, and is metabolized to 6-Keto Prostaglandin F1alpha .
Preparation Methods
The synthetic routes for Prostaglandin F1α-d9 involve incorporating deuterium atoms into the Prostaglandin F1α structure. These labeled compounds are often used as tracers during drug development. Unfortunately, specific industrial production methods for Prostaglandin F1α-d9 are not widely documented.
Chemical Reactions Analysis
Prostaglandin F1α-d9 can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain context-dependent. The major products formed from these reactions may vary based on the specific reaction pathway.
Scientific Research Applications
Researchers utilize Prostaglandin F1α-d9 in several fields:
Chemistry: As a labeled compound, it aids in quantitation studies during drug development.
Biology: It serves as a tool to investigate cellular responses and metabolic pathways.
Medicine: Understanding its effects can inform therapeutic strategies.
Industry: Its applications extend to pharmaceutical and biotechnological research.
Comparison with Similar Compounds
Properties
IUPAC Name |
7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-5,5,6,6,7,7,8,8,8-nonadeuterio-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18-,19+/m0/s1/i1D3,2D2,3D2,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUXGQBLFALXCR-XNRKUTMYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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